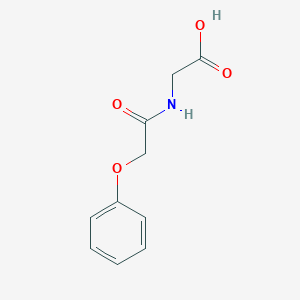

N-(phenoxyacetyl)glycine

Descripción general

Descripción

Synthesis Analysis

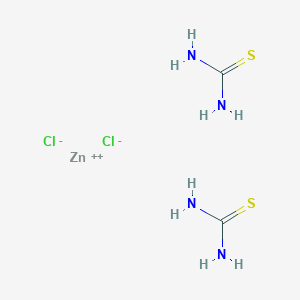

The synthesis of N-(phenoxyacetyl)glycine and related compounds involves several chemical processes. For instance, one study describes the synthesis of N-(2-hydroxy-l-phenoxyacetyl)glycylglycine from 2-acetoxyphenoxyacetic acid, showcasing the compound's ability to bind cations in methanol, indicating its potential for various applications in chemistry and materials science (Bordwitz et al., 1990).

Molecular Structure Analysis

The molecular structure of N-(phenoxyacetyl)glycine derivatives has been extensively studied. For example, the structure of N-(1-naphthylacetyl)glycine phenacyl ester was determined through X-ray crystallography, revealing how the molecules are held together by intermolecular N-H...O hydrogen bonds, highlighting the importance of molecular interactions in defining the structural characteristics of these compounds (Zabadal et al., 2003).

Chemical Reactions and Properties

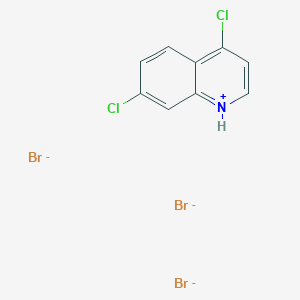

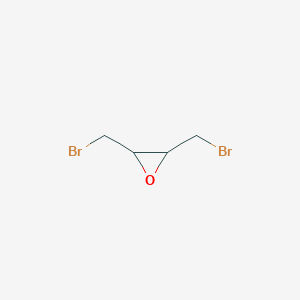

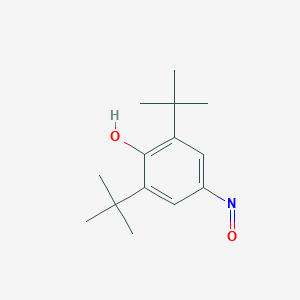

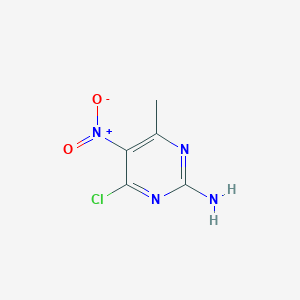

Chemical reactions involving N-(phenoxyacetyl)glycine and its derivatives can lead to various interesting compounds. For instance, the interaction of N-(diazoacetyl)glycine ethyl ester with phenoxyacetyl chlorides results in the synthesis of 4-phenoxylderivatives, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Looker & Carpenter, 1967).

Aplicaciones Científicas De Investigación

Understanding the Role in Plant Stress Resistance

N-(phenoxyacetyl)glycine's related compound, glycine betaine (GB), has been extensively studied for its role in improving plant abiotic stress resistance. GB and proline accumulate in various plant species in response to environmental stresses like drought, salinity, extreme temperatures, and heavy metals. These compounds positively affect enzyme and membrane integrity and facilitate osmotic adjustment in stressed plants. Although GB's direct relation to N-(phenoxyacetyl)glycine is not explicitly detailed in available studies, understanding GB's functions can provide insights into the potential applications of related compounds in enhancing plant stress tolerance. Genetically engineered plants with transgenes for GB production have shown limitations in ameliorating stress effects, but exogenous application of GB has led to significant improvements in growth and crop yield under stress conditions. Further research is required to optimize the application of GB and by extension, possibly N-(phenoxyacetyl)glycine or its derivatives, for crop production in stress environments (Ashraf & Foolad, 2007).

Potential Implications in Human Health and Disease

The discovery of antibodies to glycine receptors (GlyR-Ab) has redefined conditions like progressive encephalomyelitis with rigidity and myoclonus (PERM) and related stiff person spectrum disorders. GlyR-Ab positive patients often show improvement with immunotherapy, indicating the potential pathogenicity of these antibodies. This discovery underscores the importance of glycine and its derivatives in neurological conditions, suggesting that compounds like N-(phenoxyacetyl)glycine might have implications in the study and treatment of similar disorders. Although the direct application of N-(phenoxyacetyl)glycine in this context is not detailed in available research, the significance of glycine receptor interactions in immunotherapy-responsive diseases highlights a potential area for future investigation (Crisp, Balint, & Vincent, 2017).

Propiedades

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(phenoxyacetyl)glycine | |

CAS RN |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.